molecular formula C13H18ClNO2 B2567566 2-Chloro-N-(2,2-dimethylpropyl)-N-(4-hydroxyphenyl)acetamide CAS No. 1397182-40-9

2-Chloro-N-(2,2-dimethylpropyl)-N-(4-hydroxyphenyl)acetamide

Cat. No. B2567566
CAS RN: 1397182-40-9
M. Wt: 255.74
InChI Key: ODOICUZKVPITRX-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,2-dimethylpropyl)-N-(4-hydroxyphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as 'CDPA' and is a member of the class of compounds known as acetanilides. CDPA has been shown to exhibit various biochemical and physiological effects, which make it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of CDPA is not fully understood. However, it has been suggested that CDPA exerts its therapeutic effects by modulating various signaling pathways in the body. CDPA has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. CDPA has also been shown to activate various antioxidant enzymes, which protect cells from oxidative stress.
Biochemical and Physiological Effects:
CDPA has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and neuronal damage in various animal models. CDPA has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

CDPA has several advantages as a research tool. It is relatively easy to synthesize and can be obtained in high purity. CDPA has also been shown to exhibit low toxicity in animal models. However, CDPA has some limitations as a research tool. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions.

Future Directions

There are several future directions for research on CDPA. Further investigation is needed to fully understand its mechanism of action and to identify its molecular targets. CDPA's potential therapeutic applications in various fields of medicine should also be explored further. Additionally, the development of new analogs of CDPA with improved pharmacological properties may lead to the discovery of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of CDPA involves the reaction of 4-hydroxyacetanilide with 2,2-dimethylpropylamine and thionyl chloride in the presence of a solvent. This reaction results in the formation of 2-Chloro-N-(2,2-dimethylpropyl)-N-(4-hydroxyphenyl)acetamide. The purity of the final product can be determined using various analytical techniques such as HPLC, NMR, and IR spectroscopy.

Scientific Research Applications

CDPA has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. CDPA has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-chloro-N-(2,2-dimethylpropyl)-N-(4-hydroxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c1-13(2,3)9-15(12(17)8-14)10-4-6-11(16)7-5-10/h4-7,16H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODOICUZKVPITRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN(C1=CC=C(C=C1)O)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 53416880

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